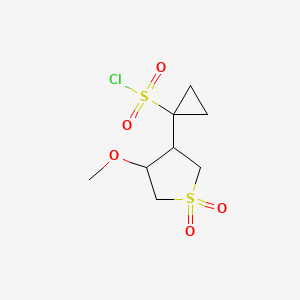![molecular formula C9H11BrN2O B13644273 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of a bromine atom at the 3’ position and a spiro linkage between a cyclobutane ring and a pyrazolo[5,1-b][1,3]oxazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] typically involves the following steps:
Formation of the Pyrazolo[5,1-b][1,3]oxazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromine Atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the cyclobutane ring and the pyrazolo[5,1-b][1,3]oxazine core, which can be achieved through a series of cycloaddition reactions.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, leading to the formation of complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
- 3’-Fluoro-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
- 3’-Iodo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
Uniqueness
The uniqueness of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] lies in its bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in applications where specific reactivity or binding characteristics are desired .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromospiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane] |
InChI |
InChI=1S/C9H11BrN2O/c10-7-4-11-12-5-9(2-1-3-9)6-13-8(7)12/h4H,1-3,5-6H2 |
InChI Key |
WSTOVXHEVKXNLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN3C(=C(C=N3)Br)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
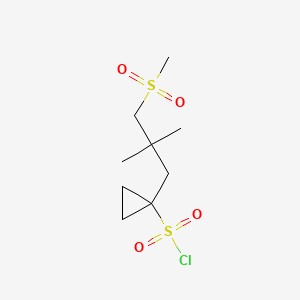
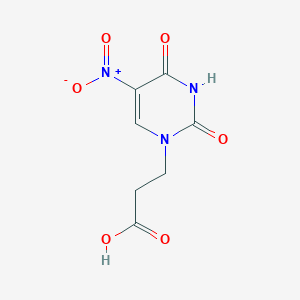
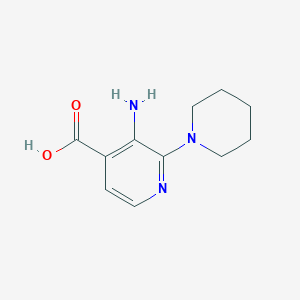


![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
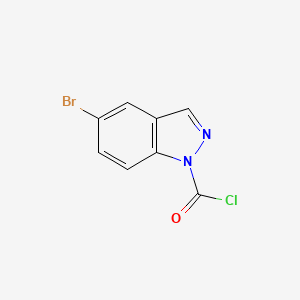
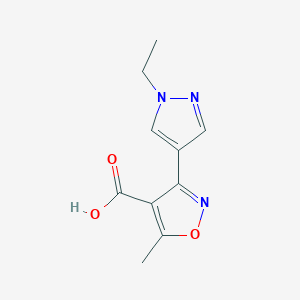
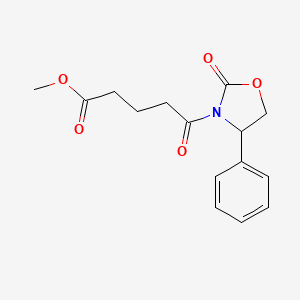

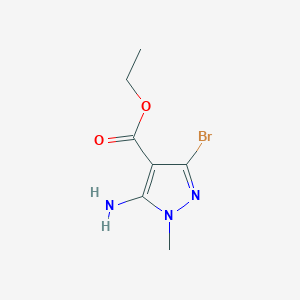
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
